N-hexadecylacetamide

Description

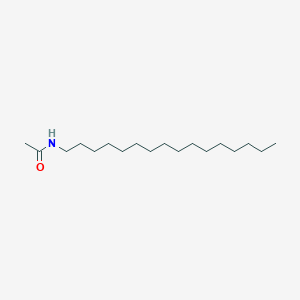

N-Hexadecylacetamide (CAS: 14303-96-9) is a long-chain alkyl acetamide derivative with the molecular formula C₁₈H₃₇NO and a molecular weight of 283.49 g/mol. It features a 16-carbon alkyl chain (hexadecyl group) attached to the acetamide backbone. This compound is primarily utilized in research and industrial applications, including materials science and specialty chemical synthesis. Suppliers such as Shanghai Jieshi Kai Biological Technology offer it in 95% purity at a commercial scale .

Properties

IUPAC Name |

N-hexadecylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20/h3-17H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGQRPGQTOSEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391447 | |

| Record name | Acetamide, N-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14303-96-9 | |

| Record name | Acetamide, N-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexadecylacetamide can be synthesized through the reaction of hexadecylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, where hexadecylamine reacts with acetic anhydride to form this compound and acetic acid as a byproduct. The reaction can be represented as follows:

C16H33NH2+(CH3CO)2O→C18H37NO+CH3COOH

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Hexadecylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products:

Oxidation: Hexadecanoic acid (palmitic acid).

Reduction: Hexadecylamine.

Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

N-Hexadecylacetamide Applications

This compound is a chemical compound with several potential applications in scientific research. Some applications are still under investigation, and the data available may be limited.

General Information

this compound is a chemical compound. It is also known to permeate the blood-brain barrier .

Available forms

this compound can be purchased from chemical suppliers .

Chemical Synthesis

This compound is used as a co-precipitant in acetone . An earlier study refers to the synthesis of 2-amino-N-hexadecylacetamide, which is obtained through treatment with 1 N HCl .

Pharmaceutical Research

2-Arylthiazolidine-4-carboxylic acid amides (ATCAAs) are potent cytotoxic agents for prostate cancer and melanoma . this compound is related to the synthesis of ATCAAs . In studies, compound 3id showed selectivity and growth-inhibition activity against melanoma cell lines, while compounds 15b and 3ac had good selectivity and potency against prostate cancer cell lines .

Antibacterial studies

Extracts were screened for antibacterial activity using the agar disk diffusion method . Gram-positive bacteria such as B. subtilis, B. cereus, and S. aureus were used in the study .

Antioxidant activity

Mechanism of Action

The mechanism of action of N-hexadecylacetamide involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Structural and Chemical Properties

N-Hexadecylacetamide belongs to the alkyl acetamide family, characterized by an acetamide group (-NHCOCH₃) linked to alkyl chains of varying lengths. Below is a comparative analysis with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length |

|---|---|---|---|---|

| This compound | 14303-96-9 | C₁₈H₃₇NO | 283.49 | C16 (16 carbons) |

| N-Dodecylacetamide | 3886-80-4 | C₁₄H₂₉NO | 227.39 | C12 (12 carbons) |

| N-Hexylacetamide | 7501-79-3 | C₈H₁₇NO | 143.23 | C6 (6 carbons) |

| N-Heptylacetamide | 14202-55-2 | C₉H₁₉NO | 157.26 | C7 (7 carbons) |

| N,N-Diethylacetamide | 685-91-6 | C₆H₁₃NO | 115.18 | Branched C2 (ethyl) |

Biological Activity

N-hexadecylacetamide, a long-chain fatty acid amide, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is synthesized by the reaction of hexadecylamine with acetic anhydride. The process involves refluxing hexadecylamine in the presence of acetic acid, followed by recrystallization to obtain a pure product. Its molecular formula is CHNO, and it has a molecular weight of approximately 281.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into cell membranes, influencing membrane fluidity and permeability.

- Enzyme Modulation : It has been shown to act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In a study examining its effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) as low as 0.15 mg/mL, indicating potent antibacterial effects.

Anticancer Activity

Recent research has explored the anticancer potential of this compound derivatives. A notable study evaluated the compound's efficacy against melanoma and prostate cancer cell lines. The results indicated that this compound derivatives exhibited IC values ranging from 2.1 to 15.5 µM across different cancer cell lines, showcasing selective cytotoxicity towards cancer cells while sparing normal fibroblast cells.

Case Study 1: Anticancer Efficacy

A detailed investigation was conducted on the structure-activity relationship (SAR) of this compound derivatives against melanoma cells (A375 and WM-164). The study utilized the sulforhodamine B (SRB) assay to assess antiproliferative activity:

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| 1a | 2.2 ± 0.3 | High |

| 1b | 4.5 ± 0.5 | Moderate |

| Control | >100 | N/A |

The results indicated that compound 1a was particularly effective, suggesting that modifications to the amide structure could enhance anticancer properties.

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial effects of this compound, researchers tested its efficacy against Bacillus subtilis and Candida albicans. The results were promising:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 0.10 |

| Candida albicans | 0.20 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Q & A

Q. What are the established synthesis routes for N-hexadecylacetamide, and how can purity be optimized?

this compound is typically synthesized via nucleophilic acyl substitution, where hexadecylamine reacts with acetyl chloride or acetic anhydride in a non-polar solvent (e.g., dichloromethane). Purity optimization involves post-synthesis purification using recrystallization (e.g., from ethanol) or column chromatography. Confirm purity via melting point analysis and thin-layer chromatography (TLC). For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst use) and validate with spectroscopic methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H NMR to confirm acetamide proton signals (~2.0 ppm for CHCO) and hexadecyl chain integration.

- FT-IR : Identify amide C=O stretching (~1640–1680 cm) and N-H bending (~1550 cm).

- Mass spectrometry (MS) : Confirm molecular ion peaks (m/z 283.5 for [M+H]) and fragmentation patterns. Cross-reference data with NIST Chemistry WebBook or peer-reviewed spectral libraries .

Q. How do solvent polarity and temperature influence the solubility of this compound?

this compound exhibits low solubility in polar solvents (e.g., water) due to its long hydrophobic chain. Solubility increases in non-polar solvents (e.g., hexane, chloroform) at elevated temperatures. Design solubility tests by incrementally heating solvent mixtures (20–80°C) and monitoring dissolution via UV-Vis spectroscopy. Note: Stability testing under these conditions is critical, as decomposition may occur above 100°C .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity data for this compound?

Contradictions often arise from variations in test models (e.g., in vitro vs. in vivo) or dosage protocols. Mitigate by:

- Meta-analysis : Compare studies using standardized toxicity metrics (e.g., LD, EC).

- Experimental replication : Conduct acute toxicity assays (OECD Guideline 423) under controlled conditions.

- Statistical rigor : Apply ANOVA or t-tests to assess significance of conflicting results. Prioritize peer-reviewed sources over non-validated datasets .

Q. What experimental designs are optimal for evaluating this compound’s stability under extreme pH and temperature?

Use accelerated stability testing:

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Document conditions that trigger hazardous reactions (e.g., oxidation at >150°C) and validate with FT-IR to detect structural changes .

Q. How can reproducibility challenges in this compound-based experiments be resolved?

Ensure reproducibility by:

- Detailed protocols : Specify reagent sources (e.g., CAS 14303-96-9), instrumentation calibration, and environmental controls (humidity, light exposure).

- Data transparency : Publish raw datasets, including failed experiments, in supplementary materials.

- Collaborative verification : Partner with independent labs to replicate synthesis and bioactivity assays. Reference guidelines from analytical chemistry journals for methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.